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Executive Summary & Core Utility

PF-04885614 is a highly selective, orally bioavailable small-molecule inhibitor of the voltage-
gated sodium channel Nav1.8 (encoded by SCN10A). Unlike pan-sodium channel blockers
(e.g., lidocaine, carbamazepine) that affect CNS and cardiac function, PF-04885614 exhibits
>100-fold selectivity for Nav1.8 over other isoforms (Nav1.1-1.7).

Primary Research Applications:

» Nociception & Neuropathic Pain: Dissecting the specific contribution of peripheral dorsal root
ganglion (DRG) neurons to hyperexcitability without confounding CNS sedation.

» Neurodevelopmental Disorders: Investigating SCN10A dysregulation in conditions linked to
TCF4 mutations (e.g., Pitt-Hopkins Syndrome), where ectopic Nav1.8 expression in the CNS
may drive pathology.

e lon Channel Biophysics: Studying state-dependent inhibition mechanics in electrophysiology.

Molecular Pharmacology & Mechanism of Action
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Selectivity Profile

The value of PF-04885614 lies in its "clean” profile. It avoids the common off-target liabilities of
sodium channel blockers, particularly the cardiac channel (Nav1.5) and the primary CNS
channel (Nav1.2).

Table 1: Potency and Selectivity Profile (Human Recombinant Channels)

. Selectivity Clinical
Primary .
Target Isoform . IC50 (pM) Ratio (vs Navl. Relevance of
Location .
[1]8) Avoidance
Target
Navl.8 PNS / DRG 0.053 1x (Target)
Engagement
Avoids complete
Navl.7 PNS / DRG 7.0 ~132x
sensory block
CNS / Nodes of Prevents motor
Navl.6 ) 4.2 ~79x o
Ranvier deficits
Prevents
Navl.2 CNS 16.0 ~300x seizures/sedatio
n
Critical:
Navl.5 Heart 27.0 ~509x )
Cardiosafety

Data Source: Derived from Pfizer discovery data and Tocris/Bio-Techne characterization [1, 2].

Mechanism of Binding

PF-04885614 functions as a state-dependent blocker. It preferentially binds to the channel in its
inactivated state, stabilizing the channel in a non-conducting conformation. This is crucial for
pathological conditions (like neuropathic pain) where neurons are depolarized and channels
spend more time in the inactivated state, allowing the drug to block "active" pain fibers while
sparing normal, low-frequency firing.

Pathway Visualization

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.tocris.com/products/pf-04885614_4916
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191901?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the specific intervention point of PF-04885614 within the
nociceptive signaling cascade, highlighting its peripheral restriction vs. central transmission.

PF-04885614
(Inhibitor) ——-

Click to download full resolution via product page

Caption: PF-04885614 selectively inhibits the Nav1.8-mediated upstroke of action potentials in
DRG neurons, preventing repetitive firing without blocking initial threshold currents (Nav1.7).

Experimental Protocols
Protocol A: Whole-Cell Voltage Clamp (Automated or
Manual)

Purpose: To validate functional inhibition of Nav1.8 currents in HEK293 cells stably expressing
hNav1.8 or acutely dissociated DRG neurons.

Reagents:

o Extracellular Solution: 140 mM NacCl, 3 mM KCI, 1 mM MgCI2, 1 mM CaCl2, 10 mM HEPES
(pH 7.3).

e Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).
o PF-04885614 Stock: 10 mM in 100% DMSO (Store at -20°C).

Step-by-Step Workflow:
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Stock Preparation: Dilute the 10 mM stock into Extracellular Solution to achieve final
concentrations (e.g., 3 nM to 1000 nM).

o Critical: Maintain final DMSO concentration <0.1% to prevent solvent-induced channel
modulation.

Voltage Protocol (State-Dependence Check):

o Holding Potential: -120 mV (Resting state).

o Pre-pulse: Depolarize to -40 mV for 500ms (Induces inactivation).
o Test Pulse: Step to +10 mV for 20ms to measure peak current.
Application: Perfusion of PF-04885614 for 5 minutes.

Data Analysis: Calculate % inhibition based on peak current amplitude before and after drug
application.

o Note: You should observe significantly higher potency (lower IC50) when using the Pre-
pulse protocol compared to a direct step from -120 mV, confirming state-dependence.

Protocol B: In Vivo Assessment (Neuropathic Pain
Model)

Purpose: To assess efficacy in the Chronic Constriction Injury (CCI) or Seltzer model.
e Formulation:
o Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water.

o Preparation: Suspend PF-04885614 to achieve 1-30 mg/kg doses. Sonicate for 10 mins
to ensure uniform suspension.

e Dosing:

o Route: Oral Gavage (PO).
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o Timing: Administer 1 hour prior to behavioral testing (Tmax is approx. 1h in rodents).

e Readout (Von Frey):
o Place mice in elevated mesh cages.
o Apply calibrated filaments to the plantar surface of the hind paw.

o Success Metric: A reversal of mechanical hypersensitivity (increased withdrawal threshold)
compared to vehicle, without motor impairment (Rotarod test).

Advanced Application: The TCF4 | Pitt-Hopkins Link

While classically a pain target, recent transcriptomic studies have identified SCN10A (Nav1.8)
as a downstream target of TCF4. In TCF4-haploinsufficient models (Pitt-Hopkins Syndrome),
SCN10A is ectopically upregulated in cortical neurons, contributing to hyperexcitability [3].

Research Implication: PF-04885614 can be used as a "rescue” tool in brain organoids or slice
cultures derived from TCF4+/- models.

o Hypothesis: If cortical hyperexcitability is driven by aberrant Nav1.8, PF-04885614 (100 nM)
should normalize firing rates in TCF4+/- neurons but have no effect on Wild Type cortical
neurons (which lack Nav1.8).
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Disclaimer: PF-04885614 is a research chemical for laboratory use only. It is not approved for
human therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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